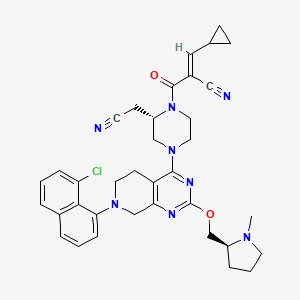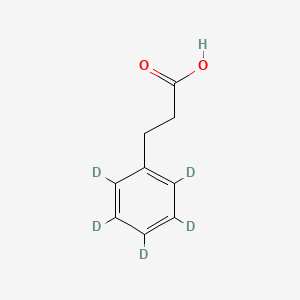
Hydrocinnamic-d5 Acid (phenyl-d5)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrocinnamic acid-d5 is a deuterated form of hydrocinnamic acid, where five hydrogen atoms are replaced with deuterium. This compound is a carboxylic acid with the molecular formula C9H5D5O2 and a molecular weight of 155.21 g/mol . It belongs to the class of phenylpropanoids and is characterized by a phenyl ring attached to a propanoic acid group.
Métodos De Preparación
Hydrocinnamic acid-d5 can be synthesized through various methods. One common synthetic route involves the hydrogenation of cinnamic acid using deuterium gas. Another method includes the reduction of benzene-d5-propanol . The reaction conditions typically involve the use of catalysts such as palladium on carbon (Pd/C) and deuterium gas under high pressure . Industrial production methods may involve similar processes but on a larger scale, ensuring higher yields and purity.
Análisis De Reacciones Químicas
Hydrocinnamic acid-d5 undergoes several types of chemical reactions, including:
Aplicaciones Científicas De Investigación
Hydrocinnamic acid-d5 has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of hydrocinnamic acid-d5 involves its interaction with various molecular targets and pathways. In biological systems, it can act as an antioxidant by scavenging reactive oxygen species (ROS) and inhibiting oxidative stress . The compound may also interact with enzymes involved in the metabolism of phenylpropanoids, influencing their activity and regulation .
Comparación Con Compuestos Similares
Hydrocinnamic acid-d5 can be compared with other similar compounds such as:
Cinnamic acid: Unlike hydrocinnamic acid-d5, cinnamic acid has a double bond in the side chain and does not contain deuterium atoms.
Phenylpropanoic acid: This compound is similar to hydrocinnamic acid-d5 but lacks the deuterium atoms.
Hydroxycinnamic acids: Compounds like caffeic acid, ferulic acid, and p-coumaric acid have hydroxyl groups on the phenyl ring, which hydrocinnamic acid-d5 does not possess.
Hydrocinnamic acid-d5 is unique due to the presence of deuterium atoms, which makes it useful in isotopic labeling studies and provides different physical and chemical properties compared to its non-deuterated counterparts .
Propiedades
Fórmula molecular |
C9H10O2 |
|---|---|
Peso molecular |
155.20 g/mol |
Nombre IUPAC |
3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid |
InChI |
InChI=1S/C9H10O2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,10,11)/i1D,2D,3D,4D,5D |
Clave InChI |
XMIIGOLPHOKFCH-RALIUCGRSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CCC(=O)O)[2H])[2H] |
SMILES canónico |
C1=CC=C(C=C1)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


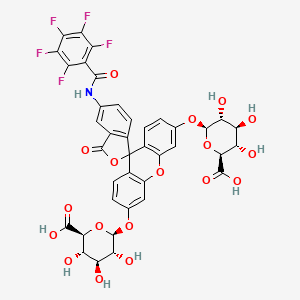


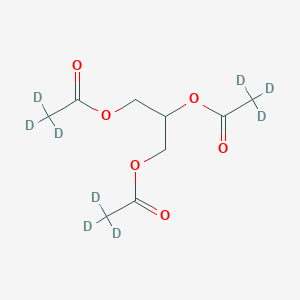
![1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12397045.png)
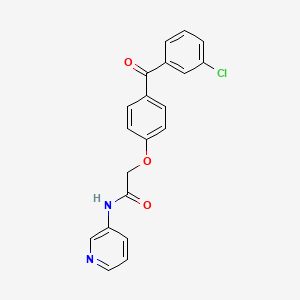

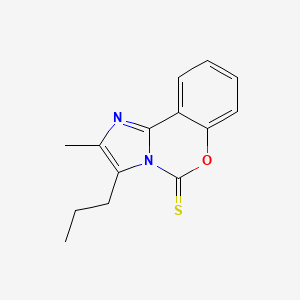
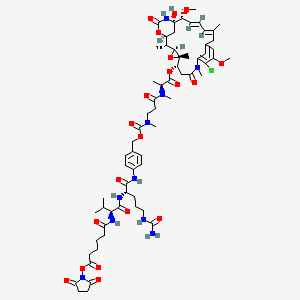
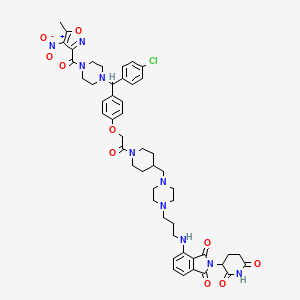
![2-amino-8-bromo-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12397094.png)

